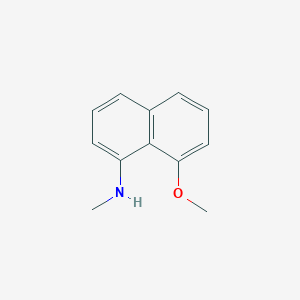
8-methoxy-N-methylnaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-N-methylnaphthalen-1-amine, also known as 8-Methyl-2,3,4,5-tetrahydro-1H-1-naphthalenamine, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon that is commonly used in the production of dyes and other chemicals. The synthesis method of 8-methoxy-N-methylnaphthalen-1-amine is complex and requires specialized knowledge and equipment. However, the compound has been shown to have potential applications in a variety of scientific fields.
Wirkmechanismus
The mechanism of action of 8-methoxy-N-methylnaphthalen-1-amine involves its interaction with dopamine receptors in the brain. Specifically, this compound has been shown to have a high affinity for the D2 dopamine receptor, which is involved in the regulation of movement and other neurological functions. By binding to this receptor, 8-methoxy-N-methylnaphthalen-1-amine may help to increase dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-methoxy-N-methylnaphthalen-1-amine are complex and are still being studied. However, research has shown that this compound has a potent effect on dopamine receptors in the brain, which can improve motor function in individuals with Parkinson's disease. Additionally, studies have shown that 8-methoxy-N-methylnaphthalen-1-amine may have other neurological effects, such as improving cognitive function and reducing anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-methoxy-N-methylnaphthalen-1-amine in lab experiments is its potent effect on dopamine receptors in the brain. This makes it a useful tool for studying the role of dopamine in neurological disorders such as Parkinson's disease. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized knowledge and equipment.
Zukünftige Richtungen
There are many potential future directions for research involving 8-methoxy-N-methylnaphthalen-1-amine. One area of research could focus on the development of new medications for the treatment of Parkinson's disease that are based on the structure of this compound. Additionally, further research could be done to explore the potential neurological effects of this compound, such as its ability to improve cognitive function and reduce anxiety. Finally, future research could focus on developing more efficient synthesis methods for 8-methoxy-N-methylnaphthalen-1-amine, which could make it more accessible for use in scientific research.
Synthesemethoden
The synthesis of 8-methoxy-N-methylnaphthalen-1-amine involves a multi-step process that requires specialized knowledge and equipment. The first step in the synthesis process involves the reaction of 2-methoxybenzaldehyde with cyclohexanone in the presence of a catalyst to form 2-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenone. This intermediate is then reduced using sodium borohydride to form 8-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenol. The final step in the synthesis process involves the reaction of 8-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenol with methylamine in the presence of a catalyst to form 8-methoxy-N-methylnaphthalen-1-amine.
Wissenschaftliche Forschungsanwendungen
8-methoxy-N-methylnaphthalen-1-amine has been studied for its potential use in a variety of scientific fields. One potential application of this compound is in the development of new medications for the treatment of neurological disorders such as Parkinson's disease. Studies have shown that 8-methoxy-N-methylnaphthalen-1-amine has a potent effect on dopamine receptors in the brain, which may make it useful in the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
8-methoxy-N-methylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSLDHQNDGMPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-methylnaphthalen-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
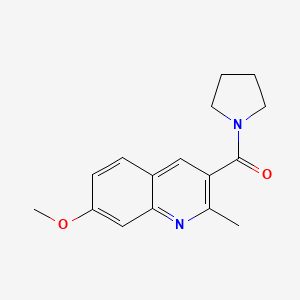
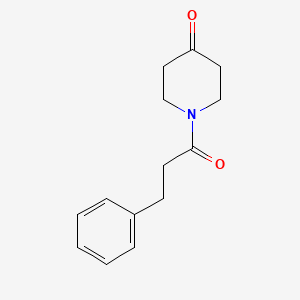

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
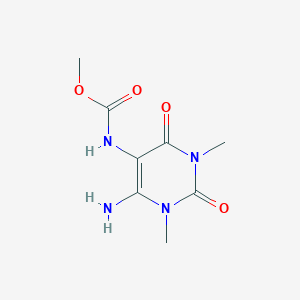
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)
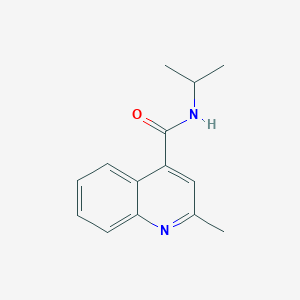
![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)

![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)